N-(4'-nitrobiphenyl-4-yl)dodecanamide
Description
N-(4'-Nitrobiphenyl-4-yl)dodecanamide is a synthetic organic compound featuring a dodecanamide (C12 alkyl chain) linked to a 4'-nitrobiphenyl moiety.
Properties
Molecular Formula |
C24H32N2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)phenyl]dodecanamide |
InChI |
InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-24(27)25-22-16-12-20(13-17-22)21-14-18-23(19-15-21)26(28)29/h12-19H,2-11H2,1H3,(H,25,27) |
InChI Key |
BQRRIYFBCQUFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The biphenyl core can participate in π-π interactions with aromatic residues in proteins, influencing their function . The amide bond provides stability and can facilitate interactions with enzymes and receptors .
Comparison with Similar Compounds
Biphenyl and Aromatic Substituted Dodecanamides
The nitro-substituted biphenyl group in N-(4'-nitrobiphenyl-4-yl)dodecanamide distinguishes it from other aromatic dodecanamides. Key comparisons include:
Key Insights :
- The nitro group in the target compound may enhance electron-withdrawing effects, influencing reactivity and binding affinity compared to sulfonyl or hydroxylated analogs.
Hydroxyalkyl-Substituted Dodecanamides (Cosmetic Ingredients)
Several dodecanamide derivatives with hydroxyalkyl substituents are used as antistatic agents and surfactants in cosmetics:
Key Insights :
- Hydroxyalkyl substituents (e.g., MEA, MIPA) improve water solubility and surfactant efficacy, whereas this compound’s aromatic nitro group likely reduces solubility, favoring non-polar environments .
Lactam and Lactone Analogs
Quorum-sensing analogs and lactam derivatives highlight structural versatility in dodecanamide chemistry:
Key Insights :
3. Polyamide and Polymer Derivatives
Poly(dodecanamide) and related polymers demonstrate the material science relevance of dodecanamide backbones:
Key Insights :
- The nitro group in this compound could introduce electronic conjugation in polymers, unlike non-aromatic poly(dodecanamide) .
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